molecular formula C19H16O2 B1283465 4-(4-Benzyloxyphenyl)phenol CAS No. 52189-87-4

4-(4-Benzyloxyphenyl)phenol

Cat. No. B1283465
Key on ui cas rn: 52189-87-4
M. Wt: 276.3 g/mol
InChI Key: XMABUKPWADGWEW-UHFFFAOYSA-N
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Patent
US07125951B2

Procedure details

The process started with the synthesis of 4′-benzyloxybiphenyl-4-ol potassium salt. This compound was synthesized similar to the literature procedure for its preparation (Hay, A. S., Williams, H. M., Relles, Boulette, B. M., Donahue, P. B., Johnson, D. S. J. Polym. Sci. Polym. Lett. Ed. 1983, 21, 449; Hay, A. S., Williams, P. J., Relles, H. M., Boulette, B. M. J. Macromol. Sci-Chem. 1984, A21, 1065). A mixture of 4,4′-dihydroxybiphenyl (27.6 g, 100. mmol), 50% aqueous sodium hydroxide (8.00 g, 100. mmol in 16.0 mL water), 100 mL of DMSO and 100 mL of toluene was heated at reflux with a Dean Stark trap until all visible traces of water had been removed. The toluene was distilled from the system to give a homogeneous solution of 4′-benzyloxy-biphenyl-4-ol in DMSO for the next reaction. The yield was considered quantitative. 1H NMR (DMSO-d6): δ 5.08 (2H, s, >CH2), 6.70 (2H, d), 6.98 (2H, d), 7.29–7.44(9H. m). IR (neat, cm−1): 3036, 2866, 2577, 2340, 1734, 1610, 1501, 1377, 1247, 1177, 1106, 1027, 1000, 815, 747, 700.
Name
4′-benzyloxybiphenyl-4-ol potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.OC1C=CC(C2C=CC(O)=CC=2)=CC=1.[OH-].[Na+].CS(C)=O>O.C1(C)C=CC=CC=1>[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]=[CH:18][C:19]([OH:22])=[CH:20][CH:21]=2)=[CH:12][CH:11]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,3.4,^1:0|

Inputs

Step One
Name
4′-benzyloxybiphenyl-4-ol potassium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized similar to the literature procedure for its preparation (Hay
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
had been removed
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled from the system

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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